2-Chloro-7-nitroquinoxaline
Overview
Description
2-Chloro-7-nitroquinoxaline is a chemical compound with the molecular formula C8H4ClN3O2 . It has a molecular weight of 209.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4ClN3O2/c9-8-4-10-6-2-1-5 (12 (13)14)3-7 (6)11-8/h1-4H . This indicates the presence of chlorine, nitrogen, and oxygen atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 209.59 and is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Fluorescent whiteners and dyes for polyester fibers : 6-Nitro-2-chloroquinoxaline, a derivative of 2-Chloro-7-nitroquinoxaline, was used to create 6-acetamido-2-substituted quinoxalines. These compounds were evaluated as disperse dyes and fluorescent whiteners for polyester fibers, highlighting their potential in textile applications (Rangnekar & Tagdiwala, 1986).
Nucleophilic substitutions : A study on 2-Chloro-3-Nitroquinoxaline, closely related to this compound, demonstrated that nucleophiles like piperidine and methoxide ion preferentially substitute the nitro group instead of the chloro group, which is an unusual behavior compared to most ortho-chloronitroaromatics. This indicates a potential for chemical modifications and creating derivatives with specific properties (Nasielski-Hinkens et al., 2010).
Unexpected disubstitution product : A reaction between excess piperidine and this compound in diethyl ether resulted in an unexpected disubstitution product, 6-nitro-2,3-di-piperidinoquinoxaline. This finding suggests that under certain conditions, the chemical may undergo unusual nucleophilic substitutions, which could be useful for synthesizing novel compounds (Nasielski & Rypens, 1991).
Chemoselectivity reversals : The study of 5‐Chloro‐6‐Nitroquinoxaline, a compound structurally related to this compound, revealed interesting chemoselectivity reversals when reacting with different nucleophiles, which could be pivotal in synthesizing specific quinoxaline derivatives with targeted properties (Nasielski, Moucheron, & Nasielski-Hinkens, 2010).
Mono and Dialkoxyquinoxalines : A study provided a method for synthesizing mono and dialkoxyquinoxalines starting from 2,3-dichloroquinoxaline. This research might offer insights into creating various quinoxaline derivatives with potential biological activities (Krishnan et al., 2000).
Quinoxaline derivatives for antimicrobial activity : Research on 2-Chloro-3-methylquinoxaline, a compound related to this compound, involved molecular transformations to create new compounds expected to possess optimized antimicrobial activity. This indicates the potential use of this compound derivatives in developing antimicrobial agents (Singh et al., 2010).
Mechanism of Action
Safety and Hazards
The safety information for 2-Chloro-7-nitroquinoxaline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Quinoxalines, including 2-Chloro-7-nitroquinoxaline, have been the subject of significant research due to their diverse therapeutic uses . They are key components in drugs used to treat various conditions, including cancer, AIDS, and infectious diseases . As such, they hold great promise for future drug discovery and development .
Properties
IUPAC Name |
5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327856 | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185222-90-6, 9000-21-9 | |
Record name | MRS 1191 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MRS1191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furcelleran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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